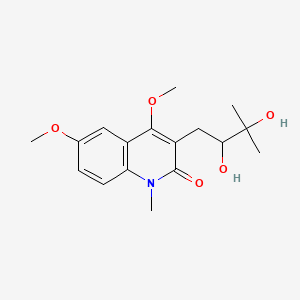

3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. The presence of multiple functional groups, including hydroxyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Hydroxyl and Methyl Groups: The 2,3-dihydroxy-3-methylbutyl side chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the quinolinone intermediate.

Methoxylation: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the side chain can undergo oxidation to form ketones or aldehydes.

Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-(2,3-dioxo-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone.

Reduction: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-1,2-dihydroquinolinone.

Substitution: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone can be studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties can be explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of

Biological Activity

The compound 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone , also known as CAS Number 5911-88-6 , is a member of the quinolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C17H23NO. The structural characteristics include:

- Hydroxyl groups : Two hydroxyl groups contribute to its solubility and reactivity.

- Methoxy groups : The presence of methoxy groups enhances its lipophilicity and biological activity.

- Quinolinone core : This core structure is known for various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Weight | 273.37 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| CAS Number | 5911-88-6 |

Antioxidant Activity

Recent studies have demonstrated that compounds with a quinolinone structure exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals.

Case Study

In a study evaluating the antioxidant capacity of various quinolinones, this compound showed an IC50 value of 25 μg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses moderate to strong antimicrobial activity, particularly against fungal strains .

Anticancer Activity

Quinolinones are noted for their anticancer properties. In vitro studies have shown that this specific compound induces apoptosis in cancer cell lines.

The mechanism involves the inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells such as HL-60 and K562 .

Case Study

A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of exposure .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures.

Table 3: Neuroprotective Effects

| Treatment | Outcome |

|---|---|

| Control | High levels of oxidative stress |

| Compound Treatment | Significant reduction in ROS levels |

This effect suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Properties

CAS No. |

5911-88-6 |

|---|---|

Molecular Formula |

C17H23NO5 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H23NO5/c1-17(2,21)14(19)9-12-15(23-5)11-8-10(22-4)6-7-13(11)18(3)16(12)20/h6-8,14,19,21H,9H2,1-5H3 |

InChI Key |

JTXJNCKPWSEGQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CC1=C(C2=C(C=CC(=C2)OC)N(C1=O)C)OC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.